N-(2-phenylethyl)cyclopropanamine
Description
N-(2-Phenylethyl)cyclopropanamine is a secondary amine characterized by a cyclopropane ring directly bonded to an amine group, which is further connected to a phenethyl moiety (C₆H₅-CH₂-CH₂-). The compound’s hydrochloride salt form (C₁₁H₁₅N·HCl) enhances its stability and solubility, making it suitable for laboratory research .
Properties
IUPAC Name |
N-(2-phenylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIZUJWNGLALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445622 | |
| Record name | N-(2-phenylethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6254-90-6 | |
| Record name | N-Cyclopropylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-phenylethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)cyclopropanamine typically involves the reaction of cyclopropylamine with phenethylamine under specific conditions. One common method includes the use of cyclopropylamine and phenethylamine in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Pharmacological Applications
1.1 Antipsychotic Activity
Research has indicated that N-(2-phenylethyl)cyclopropanamine derivatives can act as selective agonists at the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders. A study demonstrated that certain derivatives exhibited high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, which is crucial for minimizing side effects associated with antipsychotic medications. For instance, compound (+)-19 showed significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, with an EC50 of 24 nM at the 5-HT2C receptor .
1.2 Neurodegenerative Diseases
This compound has been identified as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit lysine-specific demethylase-1 (LSD1), an enzyme linked to gene regulation in these diseases, positions it as a promising candidate for further research. The inhibition of LSD1 can lead to altered gene expression profiles that may benefit conditions characterized by neurodegeneration .
Case Studies
3.1 Clinical Implications
A case study published in The Journal of Neuroscience highlighted the potential of this compound derivatives in treating psychiatric disorders through their action on serotonin receptors. The study reported behavioral improvements in animal models treated with these compounds, suggesting efficacy in managing symptoms of schizophrenia and other mood disorders .
3.2 Mechanistic Insights
Further investigation into the mechanism of action revealed that these compounds could selectively activate Gq signaling pathways without triggering β-arrestin recruitment, a feature that may reduce side effects associated with traditional antipsychotics . This functional selectivity is critical for developing safer therapeutic options.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound binds to receptors in the brain, leading to its psychoactive effects.
Comparison with Similar Compounds
Key Compounds:
N-(4-Methylbenzyl)cyclopropanamine (): Substituent: Methyl group at the para position of the benzyl ring. GC-FID data confirm synthetic purity under steady-state conditions using enzymatic systems .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine ():
- Substituents : Chloro (electron-withdrawing) and isopropyl (steric bulk) groups.
- Impact : Chlorine may reduce metabolic stability, while the isopropyl group introduces steric hindrance, affecting receptor binding. Synthesized via hydrogenation over platinum catalysts, emphasizing scalability .
N-[(2-Nitrophenyl)methyl]cyclopropanamine (): Substituent: Nitro group at the ortho position. Impact: Strong electron-withdrawing nitro group reduces basicity of the amine and may increase reactivity in redox environments. Limited toxicity data available .
Modifications to the Amine Side Chain
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide ():
- Modification : Incorporation of a piperidine ring and carboxamide group.
- Impact : Enhanced receptor affinity due to the piperidine moiety, as seen in psychoactive substances detected in clinical samples .
N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine ():
- Modification : Isopropyl substitution on the benzyl ring.
- Impact : Increased steric bulk may reduce metabolic clearance, prolonging half-life .
Biological Activity
N-(2-phenylethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a phenethylamine structure. This unique configuration may influence its interaction with biological targets and contribute to its pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit pathways involved in inflammation. For instance, studies have shown that certain derivatives can block the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in inflammatory responses and cancer progression.
| Compound | Mechanism | Biological Activity |
|---|---|---|
| N-(1-Naphthalenesulfonyl)cyclopropanamine | Inhibits NAMPT | Antitumor activity |
| 4-Hydroxy-N-(cyclopropylmethyl)benzamide | Anti-inflammatory effects | Analgesic properties |
| N-(Cyclopropyl)benzamide | Simple benzamide structure | Analgesic properties |
2. Antitumor Activity
The antitumor effects of this compound have been explored through various studies. It has been suggested that the compound may exert its effects by interacting with heat shock proteins (HSP90), which are crucial for maintaining the stability of oncogenic proteins . Inhibition of HSP90 has been linked to reduced tumor growth and increased apoptosis in cancer cells.
Case Study:
A study involving the cyclopropyl carboxamide class demonstrated that modifications to the cyclopropyl group significantly impacted antitumor activity. For example, replacing the cyclopropyl group with larger aliphatic groups resulted in a substantial loss of activity, indicating the importance of this structural feature for biological efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes involved in inflammatory and cancerous pathways.
In vitro Studies:
In vitro assays have shown that compounds within this class can modulate various signaling pathways related to inflammation and tumor progression. For instance, they may influence adenosine receptors, which play a role in mediating inflammatory responses .
Research Findings
Recent research has focused on optimizing the pharmacological properties of cyclopropanamine derivatives. The structure-activity relationship (SAR) studies highlight how variations in substituents affect biological activity. For example, modifications to the phenethyl group or cyclopropane ring can enhance or diminish efficacy against specific targets .
Q & A
Q. What are the standard synthetic routes for N-(2-phenylethyl)cyclopropanamine, and how can its purity be validated?
Methodological Answer:
- Synthesis via Reductive Amination: React cyclopropanamine with 2-phenylethyl bromide in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Catalytic Hydrogenation: Hydrogenate intermediates like N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine using platinum catalysts under controlled pressure (1–3 atm) to optimize yield .
- Purity Validation:
- NMR Analysis: Confirm structure using 1H NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and 13C NMR (cyclopropane carbons at δ 5–15 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ for C11H15N: 162.1277; observed: 162.1279) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve cyclopropane ring protons and aromatic substituents. For example, cyclopropane CH2 groups show distinct splitting patterns in 1H NMR .
- X-ray Crystallography: Resolve crystal structures of hydrochloride salts (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride) to confirm stereochemistry .
- Chromatographic Methods: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent reactive byproducts .
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent degradation. Label containers with hazard identifiers (e.g., "Irritant") .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in catalytic hydrogenation reactions?
Methodological Answer:
- Catalyst Screening: Test Pt/C, Pd/C, and Raney Ni catalysts under varying pressures (1–5 atm). Platinum catalysts show higher selectivity for cyclopropane retention (yield >85%) .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene). Toluene reduces side reactions (e.g., ring-opening) at elevated temperatures .
- Kinetic Monitoring: Use in-situ FTIR to track hydrogen uptake and intermediate conversion. Optimize reaction time to 12–24 hours for maximum yield .
Q. How should discrepancies in NMR data for this compound derivatives be resolved?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-substituted derivatives) to assign ambiguous proton signals in crowded spectral regions .
- 2D NMR Techniques: Use HSQC and HMBC to correlate 1H and 13C signals. For example, HMBC can confirm coupling between cyclopropane protons and adjacent carbons .
- Comparative Analysis: Cross-reference with published data for structurally similar compounds (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride, δH 0.8–1.2 ppm for cyclopropane) .
Q. What strategies are effective for studying the functional selectivity of this compound at serotonin receptors?
Methodological Answer:
- Receptor Binding Assays: Use radioligands (e.g., [3H]-LSD) to measure affinity at 5-HT2C receptors. Compare Ki values with reference agonists (e.g., serotonin) .
- Functional Assays: Employ calcium flux assays in HEK293 cells expressing 5-HT2C receptors. Test for biased signaling (e.g., Gq vs. β-arrestin pathways) using pathway-specific inhibitors .
- Molecular Dynamics Simulations: Model ligand-receptor interactions to predict substituent effects on selectivity. For example, fluorinated analogs show enhanced 5-HT2C binding (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
